molecular formula C14H11Cl3F2N2O B8704277 2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro- CAS No. 106969-02-2

2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro-

Cat. No. B8704277
CAS RN: 106969-02-2
M. Wt: 367.6 g/mol
InChI Key: ATZWGHLUWQSOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro- is a useful research compound. Its molecular formula is C14H11Cl3F2N2O and its molecular weight is 367.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2h-Indazole, 3-chloro-2-(2,4-dichloro-5-(difluoromethoxy)phenyl)-4,5,6,7-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106969-02-2

Molecular Formula

C14H11Cl3F2N2O

Molecular Weight

367.6 g/mol

IUPAC Name

3-chloro-2-[2,4-dichloro-5-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H11Cl3F2N2O/c15-8-5-9(16)12(22-14(18)19)6-11(8)21-13(17)7-3-1-2-4-10(7)20-21/h5-6,14H,1-4H2

InChI Key

ATZWGHLUWQSOKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)Cl)C3=CC(=C(C=C3Cl)Cl)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.4 g of 3-chloro-2-(2,4-dichloro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-2H-indazole II-1 in 12.5 ml of dioxane were added 12.5 ml of water and 6.4 g of 50% sodium hydroxide. The mixture was heated at 50°~60° C., mixed with excessive amount of chlorodifluoromethane, and heated at 50°~60° C. To the mixture was dropwise added 6.4 g of 50% sodium hydroxide respectively 2.5 hours later and 4 hours later within 15 minutes. The resulting mixture was allowed to react for 2.5 hours, cooled, neutralized, and extracted with ether. The extract was washed with saturated aqueous sodium chloride, dried and concentrated. The residue was purified by silica-gel chromatography to give 4.0 g of the titled compound I-1.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three

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